

Nystatin instability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025



Nystatin Aqueous Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of **nystatin** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the degradation of **nystatin** in aqueous solutions?

Nystatin is a polyene antifungal agent known for its inherent instability in aqueous environments. The primary factors that accelerate its degradation include:

- pH: **Nystatin** is highly susceptible to degradation in both acidic and alkaline conditions. It is particularly labile at pH values below 2 and above 9.[1][2] The optimal pH for **nystatin** stability in aqueous solutions is around 5.7 to 7.[1][3]
- Temperature: Elevated temperatures significantly increase the rate of nystatin degradation.
 [1][4][5] Therefore, storage of nystatin solutions at refrigerated temperatures (2-8°C) is crucial.



- Light: Exposure to light, especially UV light, leads to photodegradation of **nystatin**, resulting in the formation of less active byproducts.[1][4][5][6][7] Solutions should be protected from light at all times.
- Oxygen: The presence of oxygen can promote oxidative degradation of the nystatin
 molecule.[1][2] It is advisable to handle solutions in a manner that minimizes exposure to air,
 and storing under an inert gas can be beneficial.
- Moisture: Nystatin powder is hygroscopic and deteriorates on exposure to moisture.[1][4][5]

Q2: What is the expected shelf-life of a freshly prepared aqueous nystatin solution?

Aqueous solutions and suspensions of **nystatin** begin to lose activity shortly after preparation. [1][2] For instance, in tissue culture media, **nystatin** is stable for approximately three days at 37°C.[2] At room temperature (22°C), a 14,400 U/ml aqueous solution of **nystatin** maintains at least 90% of its initial concentration for about 4 days.[8] Storage at 5°C can extend this period to 7 days.[8] For long-term storage, it is recommended to prepare stock suspensions in water and store them at -20°C.

Q3: What are the common degradation products of **nystatin**?

The degradation of **nystatin** can result in the formation of various related substances and degradation products that may have reduced antifungal activity.[4] While specific degradation pathways are complex, stress testing has shown the formation of multiple degradation products under acidic, alkaline, and oxidative conditions.[9][10][11] Some known related compounds include **Nystatin** A2 and **Nystatin** A3.[4]

Q4: Can I autoclave or sterile filter aqueous solutions of nystatin?

It is not recommended to autoclave or sterile filter solutions of **nystatin**.[2] The heat from autoclaving will rapidly degrade the molecule. While the search results do not explicitly detail the issues with sterile filtration, it is generally advised against, possibly due to potential adsorption of the lipophilic **nystatin** molecule to the filter membrane, leading to a decrease in concentration.

Troubleshooting Guides

Troubleshooting & Optimization





Problem: I am observing a rapid loss of antifungal activity in my **nystatin**-containing cell culture medium.

- Possible Cause 1: Improper Storage of Stock Solution.
 - Troubleshooting Step: Ensure your nystatin stock solution is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
- Possible Cause 2: Degradation in Culture Conditions.
 - Troubleshooting Step: Nystatin is stable in tissue culture media at 37°C for about three days.[2] If your experiment extends beyond this period, consider replenishing the nystatin.
- Possible Cause 3: pH of the Medium.
 - Troubleshooting Step: Verify the pH of your cell culture medium. While most media are buffered around pH 7.4, significant shifts in pH during cell growth could accelerate nystatin degradation.

Problem: My **nystatin** standard solution for HPLC analysis is showing multiple degradation peaks.

- Possible Cause 1: Inappropriate Solvent.
 - Troubleshooting Step: Nystatin has limited solubility in purely aqueous solutions.[12] For HPLC analysis, it is often dissolved in solvents like methanol or dimethylformamide (DMF).
 [9] Ensure the solvent is of high purity and does not promote degradation.
- Possible Cause 2: Exposure to Light and Air.
 - Troubleshooting Step: Prepare standard solutions fresh and protect them from light using amber vials. Minimize headspace in the vial to reduce exposure to oxygen.
- Possible Cause 3: Unstable pH.
 - Troubleshooting Step: If using a buffered aqueous solution for your standard, ensure the pH is within the optimal stability range of 5.7-7.[1]



Data Presentation

Table 1: Stability of Nystatin in Aqueous Solutions under Various Conditions

| Concentrati on | Vehicle | Temperatur e | рН | Stability (Time to 90% Initial Concentrati on) | Reference |
|-------------------|--|-----------------|---------------|--|-----------|
| 14,400 U/ml | Purified Water | 5°C | Neutral | 7 days | [8] |
| 14,400 U/ml | Purified Water | 22°C | Neutral | 4 days | [8] |
| 14,400 U/ml | 10 ⁻⁴ N Hydrochloric Acid | 5°C & 22°C | Acidic | 4 days | [8] |
| 14,400 U/ml | 1.4% Sodium Hydrogen Carbonate | 5°C | Alkaline | 7 days | [8] |
| 14,400 U/ml | 1.4% Sodium Hydrogen Carbonate | 22°C | Alkaline | 4 days | [8] |
| 100,000 IU/ml | Aqueous Suspension | 5°C | Not Specified | 9 days | [8] |
| 100,000 IU/ml | Aqueous Suspension | 22°C | Not Specified | 4 days | [8] |
| Not Specified | Tissue Culture Media | 37°C | Not Specified | 3 days | [2] |

Table 2: Summary of Forced Degradation Studies of Nystatin



| Stress Condition | Observation | Reference |
|---|---|-------------|
| Acidic (e.g., 0.1 M HCl) | Significant degradation | [9][10][11] |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation | [9][10][11] |
| Oxidative (e.g., 3% H ₂ O ₂) | Significant degradation | [9][10][11] |
| Thermal (Heat) | Lower levels of degradation compared to acid/base/oxidation | [9][10][11] |
| Photolytic (Xenon light) | Lower levels of degradation compared to acid/base/oxidation | [9][10][11] |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Nystatin

This protocol is based on a validated method for evaluating the stability of **nystatin**.[9][10][11]

- 1. Objective: To quantify **nystatin** and its degradation products in a given sample.
- 2. Materials:
- Nystatin reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Inertsil ODS-3 column (or equivalent C18 column)
- · HPLC system with UV detector
- 3. Chromatographic Conditions:
- Mobile Phase: Methanol:Water (e.g., 75:25 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- · Detection Wavelength: 305 nm
- Injection Volume: 20 μL







4. Standard Solution Preparation:

- Accurately weigh a suitable amount of **nystatin** reference standard.
- Dissolve in methanol to obtain a stock solution (e.g., 4083.21 IU/mL).[9]
- Further dilute the stock solution with the mobile phase to prepare working standards within a linear range (e.g., 102 to 310 IU/mL).[9][10][11]

5. Sample Preparation:

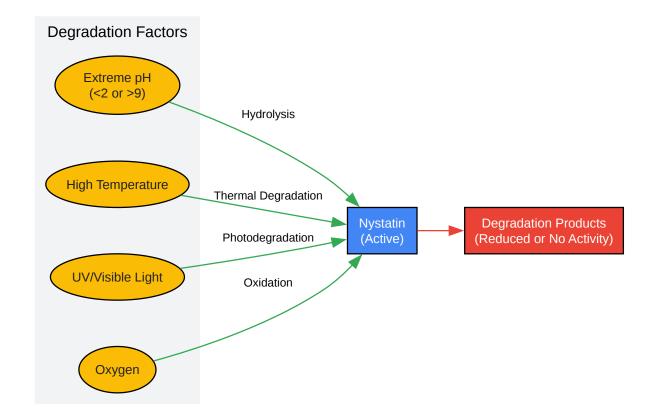
- Dilute the aqueous **nystatin** sample with the mobile phase to a concentration within the calibration range.
- Filter the sample through a 0.45 μm syringe filter before injection.

6. Analysis:

- Inject the standard solutions to generate a calibration curve.
- · Inject the sample solutions.
- The retention time for **nystatin** is approximately 6.3 minutes under these conditions.[11]
- Quantify the amount of nystatin in the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main nystatin peak area and the appearance of new peaks.

Visualizations

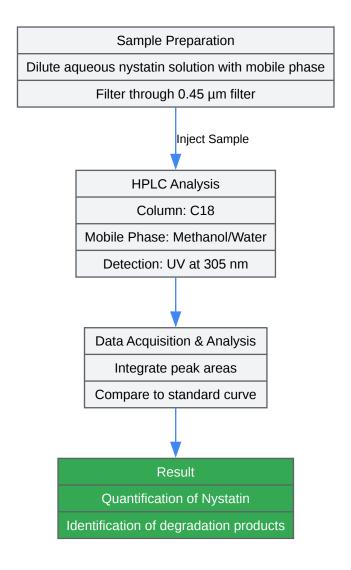




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Caption: Factors influencing **nystatin** degradation in aqueous solutions.





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Caption: Workflow for HPLC-based stability testing of **nystatin**.

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- To cite this document: BenchChem. [Nystatin instability and degradation in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7802587#nystatin-instability-and-degradation-in-aqueous-solutions]

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